4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-12-6-5-10(20(14,17)18)9-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEYBKZFFUVXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction with a suitable precursor, such as a piperidine derivative.
Sulfonylation: The final step involves the introduction of the benzenesulfonyl chloride group. This is typically done using sulfonyl chloride reagents under controlled conditions to ensure the desired substitution.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Water or aqueous bases like
Biological Activity
4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride (CAS No. 952931-24-7) is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 317.79 g/mol. This compound is characterized by the presence of a methoxy group and a piperidine moiety, which contribute to its biological activity.
The biological activity of 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride has been primarily investigated in the context of its role as a reversible inhibitor of certain enzymes, particularly within the endocannabinoid system. Research indicates that modifications to the piperidine structure can enhance its potency against specific targets, such as monoacylglycerol lipase (MAGL), which is implicated in various cancer pathways.
Antiproliferative Effects
Studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For example, one study reported that compounds with similar structures showed IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, indicating effective inhibition of cell growth and viability .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted the importance of substituents on the piperidine ring and their influence on biological activity. For instance, replacing the methoxy group with hydroxyl or other functional groups has been shown to significantly enhance MAGL inhibition . The following table summarizes key findings from SAR studies related to this compound:
| Compound | Substituent | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| Compound 18 | Methoxy | 11.7 | MAGL |
| Compound 19 | Hydroxyl (meta) | 0.84 | MAGL |
| Compound 20 | Fluorine (para) | 0.08 | MAGL |
Case Studies
- Breast Cancer : In vitro studies have shown that compounds derived from 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride significantly inhibit the proliferation of MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .
- Ovarian Cancer : Additional research on ovarian cancer cell lines (COV318 and OVCAR-3) demonstrated that these compounds can selectively target cancer cells over non-cancerous human mesenchymal stem cells, suggesting a potential therapeutic window for treatment .
Scientific Research Applications
Applications in Scientific Research
1. Medicinal Chemistry
4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to the piperidine moiety's known activity in this area. Its ability to form sulfonamide bonds makes it valuable for creating biologically active molecules.
2. Synthesis of Antiviral Agents
Research has shown that derivatives of benzenesulfonamides exhibit antiviral properties. The compound's structural features allow it to be modified into derivatives that could potentially inhibit viral replication, making it a candidate for further investigation in antiviral drug development.
3. Development of Anticancer Drugs
The sulfonamide group is often associated with anticancer activity. Studies have indicated that compounds similar to 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride can be designed to target specific cancer pathways, offering a platform for new anticancer therapies.
Case Study 1: Synthesis of Piperidine Derivatives
In a study focused on synthesizing piperidine derivatives, researchers utilized 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride as a starting material. The resulting compounds displayed enhanced activity against certain cancer cell lines, demonstrating the compound's utility in drug design.
Case Study 2: Antiviral Activity Assessment
A series of experiments conducted to evaluate the antiviral properties of sulfonamide derivatives revealed that modifications to the structure of 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride led to compounds with significant inhibitory effects on viral replication in vitro, indicating its potential as a lead compound in antiviral drug discovery.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 952931-24-7
- IUPAC Name : 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride
- Molecular Formula: C₁₃H₁₆ClNO₄S
- Molecular Weight : 317.79 g/mol
- Hazard Classification : Irritant (Xi) .
Structural Features :
The compound is a benzenesulfonyl chloride derivative substituted with a methoxy group (-OCH₃) at the 4-position and a piperidin-1-ylcarbonyl group (-CO-piperidine) at the 3-position. These substituents modulate its electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Table 1: Structural and Physicochemical Comparison
*Predicted values based on substituent contributions.
Key Comparative Analyses :
However, the electron-donating methoxy group may slightly offset this effect . Benzenesulfonyl Chloride: Requires prolonged NaOH treatment (3 hours at room temperature or 1 hour under reflux) for >99.98% destruction . Trichloroacetylpiperazine Analog (Compound 5): The electron-withdrawing trichloroacetyl group likely increases electrophilicity, enhancing reactivity toward nucleophiles like amines or water .
Safety and Hazards :
- The target compound is classified as an irritant (Xi), whereas unsubstituted benzenesulfonyl chloride poses severe risks (skin corrosion, eye damage, and systemic toxicity) . The reduced hazard profile of the target compound may stem from decreased volatility and attenuated electrophilicity due to substituents.
Physical Properties: log Pow: Benzenesulfonyl chloride has a log Pow of 2.94, indicating moderate lipophilicity . Stability: The target compound may exhibit greater photostability than benzenesulfonyl chloride, which is light-sensitive .
Synthetic Feasibility :
- reports a 96% yield for synthesizing a structurally similar sulfonyl chloride (compound 5) via optimized conditions, suggesting that the target compound can be efficiently prepared with appropriate protocols .
Research Findings :
- Synthesis : High-yield routes for analogous compounds (e.g., 96% yield for compound 5) highlight the feasibility of scaling up production of the target compound .
- Destruction Protocols : Benzenesulfonyl chloride requires NaOH reflux for complete degradation, whereas the target compound’s bulkier substituents may necessitate modified conditions (e.g., extended reaction times) .
Q & A
Q. What are the recommended synthetic routes for preparing 4-methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis is typical:
Sulfonation : React 4-methoxybenzenesulfonic acid with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions to form the sulfonyl chloride intermediate.
Piperidine Conjugation : Introduce the piperidin-1-ylcarbonyl group via nucleophilic acyl substitution. Use aprotic solvents (e.g., dichloromethane) and tertiary amines (e.g., triethylamine) to scavenge HCl .
- Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 1), 25°C (step 2) | Prevents decomposition |
| Solvent | Anhydrous DCM | Enhances reactivity |
| Molar Ratio | 1:1.2 (sulfonic acid:PCl₅) | Minimizes side products |
- Yield Contradictions : Excess chlorinating agents may degrade the methoxy group, while insufficient equivalents reduce sulfonyl chloride formation .
Q. How should researchers purify and characterize this compound to ensure analytical reliability?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor for residual solvents via GC-MS .
- Characterization :
- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm), sulfonyl chloride (δ ~7.5–8.5 ppm aromatic), and piperidine carbonyl (δ ~165–170 ppm in ¹³C) .
- FT-IR : Validate sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
- Common Pitfalls : Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions necessitates strict anhydrous handling .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer :
- Short-Term : Store at –20°C in sealed, argon-purged vials with desiccants (e.g., silica gel). Stability in solution (DCM or THF) is limited to 24 hours .
- Decomposition Products : Hydrolysis generates 4-methoxybenzenesulfonic acid and piperidine-1-carboxylic acid (confirmed via LC-MS) .
- Critical Data :
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| 25°C, dry air | 7–10 | None detected |
| 25°C, 60% humidity | 2–3 | Sulfonic acid |
Advanced Research Questions
Q. How does the electronic nature of the methoxy and piperidinyl groups influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Methoxy Group : Acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution but deactivating the sulfonyl chloride toward nucleophiles. DFT calculations show reduced electrophilicity at sulfur compared to unsubstituted benzenesulfonyl chlorides .
- Piperidinyl Carbonyl : Enhances steric hindrance, slowing reactions with bulky nucleophiles (e.g., secondary amines). Kinetic studies in acetonitrile reveal a 30% slower reaction rate compared to non-carbonyl analogs .
Q. What computational strategies can predict the compound’s behavior in catalytic systems or biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with serine proteases (e.g., trypsin), where the sulfonyl group binds to the catalytic triad.
- MD Simulations : Simulate solvolysis in aqueous/organic mixtures to predict hydrolysis rates. Correlate with experimental data from fluoroalcohol solvent studies .
- QSPR Models : Train models using Hammett constants (σₚ for methoxy = –0.27) and solvolysis rates to predict reactivity in untested solvents .
Q. How can researchers resolve contradictions in reported toxicity data for structurally related benzenesulfonyl chlorides?
- Methodological Answer :
- Data Reconciliation : Compare acute toxicity (LD₅₀) values across species (e.g., rat vs. zebrafish) using meta-analysis. For example, discrepancies in LC₅₀ values for 4-trifluoromethyl analogs (2.1 mg/L in fish vs. 48 mg/L in algae) arise from differences in membrane permeability .
- Mitigation : Standardize test protocols (OECD guidelines) and control for hydrolysis products, which may contribute to observed toxicity .
Methodological Challenges and Solutions
Q. What advanced techniques are required to analyze trace impurities or isomeric byproducts?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to separate isomers (e.g., ortho vs. para substitution). Detect trace impurities at <0.1% levels .
- Chiral HPLC : Resolve enantiomers if piperidine stereochemistry is ambiguous (e.g., using Chiralpak IA column) .
Q. How can researchers optimize reaction scalability while minimizing hazardous intermediates?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to reduce exposure to sulfonyl chloride intermediates. Achieve 85% yield at 100 g scale with in-line quenching of HCl .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact without compromising yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
